molecular formula C34H41N3O6 B12745765 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate CAS No. 109758-30-7

1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate

Cat. No.: B12745765
CAS No.: 109758-30-7
M. Wt: 587.7 g/mol
InChI Key: QOSUTMSQJWLCNG-UHFFFAOYSA-N
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Description

1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a piperidinone moiety, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Ring: This step involves the reaction of diphenylmethyl chloride with piperazine under basic conditions to form 4-(Diphenylmethyl)-1-piperazine.

    Alkylation: The next step involves the alkylation of 4-(Diphenylmethyl)-1-piperazine with 3-chloropropylamine to form 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propylamine.

    Formation of Piperidinone Moiety: This step involves the reaction of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propylamine with p-methoxybenzaldehyde under acidic conditions to form 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone.

    Formation of Ethanedioate Salt: The final step involves the reaction of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone with ethanedioic acid to form the ethanedioate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to form reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidinone moieties using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or piperidinone derivatives.

Scientific Research Applications

1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone
  • **1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-chlorophenyl)-2-piperidinone
  • **1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-fluorophenyl)-2-piperidinone

Uniqueness

1-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-6-(p-methoxyphenyl)-2-piperidinone ethanedioate is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of selectivity and potency in various applications.

Properties

CAS No.

109758-30-7

Molecular Formula

C34H41N3O6

Molecular Weight

587.7 g/mol

IUPAC Name

1-[3-(4-benzhydrylpiperazin-1-yl)propyl]-6-(4-methoxyphenyl)piperidin-2-one;oxalic acid

InChI

InChI=1S/C32H39N3O2.C2H2O4/c1-37-29-18-16-26(17-19-29)30-14-8-15-31(36)35(30)21-9-20-33-22-24-34(25-23-33)32(27-10-4-2-5-11-27)28-12-6-3-7-13-28;3-1(4)2(5)6/h2-7,10-13,16-19,30,32H,8-9,14-15,20-25H2,1H3;(H,3,4)(H,5,6)

InChI Key

QOSUTMSQJWLCNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCCC(=O)N2CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O

Origin of Product

United States

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